3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid
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Overview
Description
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a sulfanylidene group and a pentanoic acid side chain. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinazolinone core, followed by the introduction of the sulfanylidene group and the pentanoic acid side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities and chemical properties.
Thioquinazolinones: Similar to the target compound, these molecules contain a sulfur atom in the quinazolinone ring, contributing to their unique reactivity and potential therapeutic effects.
Uniqueness
3-Methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid stands out due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)15-14(16)20/h4-8,11H,3H2,1-2H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSZQBESJVKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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